molecular formula Ca2H4O6P+ B8418165 Dicalcium phosphate-dihydrate

Dicalcium phosphate-dihydrate

Cat. No. B8418165
M. Wt: 211.16 g/mol
InChI Key: RBLGLDWTCZMLRW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US04312843

Procedure details

A quantity of dicalcium phosphate dihydrate was prepared as in Examples 1 and 2 except that the slaked lime slurry was added to the monocalcium phosphate solution until the pH reached about 5.6 and then pyrophosphoric acid was added until the pH was reduced to about 5.3; no further slaked lime slurry was added.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
monocalcium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Ca+2:2].[OH-].[P:4]([OH:8])([O-:7])([O-:6])=[O:5].[Ca+2].P(OP(O)(O)=O)(O)(O)=[O:11]>>[OH2:5].[OH2:11].[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ca+2:2].[Ca+2:2] |f:0.1.2,3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
monocalcium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])O.[Ca+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)OP(=O)(O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.O.P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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